4,5-Dimethoxybenzol-1,2-diamin

Übersicht

Beschreibung

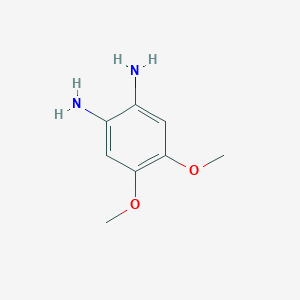

4,5-Dimethoxybenzene-1,2-diamine is an aromatic diamine compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by the presence of two methoxy groups (-OCH3) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxybenzene-1,2-diamine has a wide range of applications in scientific research:

Wirkmechanismus

Der Wirkungsmechanismus von 4,5-Dimethoxybenzol-1,2-diamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Substrat für enzymatische Reaktionen dienen, was zur Bildung fluoreszierender Derivate führt . Es interagiert auch mit reaktiven Sauerstoffspezies (ROS) und freien Radikalen und neutralisiert deren schädliche Wirkungen .

Biochemische Analyse

Biochemical Properties

4,5-Dimethoxybenzene-1,2-diamine functions as a potent antioxidant within cellular systems. Upon entering the cell, this compound interacts with reactive oxygen species (ROS) and free radicals, effectively neutralizing their harmful effects . Additionally, it can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis and a biomarker of diabetic ketoacidosis . The compound’s ability to interact with ROS and free radicals highlights its importance in protecting cells from oxidative stress.

Cellular Effects

4,5-Dimethoxybenzene-1,2-diamine influences various cellular processes, including gene expression, cell proliferation, and cell survival. It plays a role in protecting cells from oxidative stress and modulating key signaling pathways . By interacting with these pathways, the compound can exert regulatory effects on cellular processes, thereby contributing to the maintenance of cellular homeostasis.

Molecular Mechanism

At the molecular level, 4,5-Dimethoxybenzene-1,2-diamine exerts its effects through interactions with biomolecules such as enzymes and proteins. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which can be separated and quantitated by high-performance liquid chromatography . This reaction mechanism is crucial for the compound’s role in biochemical assays and research.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,5-Dimethoxybenzene-1,2-diamine are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties, effectively neutralizing ROS and free radicals over extended periods .

Dosage Effects in Animal Models

The effects of 4,5-Dimethoxybenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

4,5-Dimethoxybenzene-1,2-diamine is involved in metabolic pathways related to glycolysis. It can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis . This involvement in glycolytic pathways underscores the compound’s significance in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4,5-Dimethoxybenzene-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its antioxidant effects .

Subcellular Localization

4,5-Dimethoxybenzene-1,2-diamine is localized within specific subcellular compartments, where it performs its antioxidant functions. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dimethoxybenzene-1,2-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 4,5-dimethoxy-1,2-dinitrobenzene using reducing agents such as iron powder and hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 4,5-dimethoxybenzene-1,2-diamine may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzene derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Diamino-4,5-Dimethoxybenzol (Hydrochlorid): Ähnlich in der Struktur, aber mit unterschiedlichen Löslichkeits- und Reaktivitätseigenschaften.

4,5-Dimethoxy-o-Phenylendiamin: Eine weitere verwandte Verbindung mit unterschiedlichen Anwendungen in der Fluoreszenzforschung.

Einzigartigkeit

4,5-Dimethoxybenzol-1,2-diamin ist aufgrund seiner Doppelfunktionalität sowohl als aromatisches Diamin als auch als methoxysubstituiertes Benzolderivat einzigartig. Diese Kombination von funktionellen Gruppen ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es wertvoll für verschiedene Forschungs- und Industrieanwendungen .

Biologische Aktivität

4,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-Diamino-4,5-dimethoxybenzene (CAS Number: 27841-33-4), is a compound with significant biological activity. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : 168.19 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 329.0 ± 37.0 °C

- Flash Point : 174.8 ± 20.2 °C

4,5-Dimethoxybenzene-1,2-diamine exhibits various biological activities that can be categorized into several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : It demonstrates activity against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, particularly in cancer cells .

- Glycolytic Intermediates : It serves as a standard for the determination of methyldiacetaldehyde, an intermediate in glycolysis linked to diabetic conditions .

Biological Activity Data

The following table summarizes key biological activities and findings related to 4,5-Dimethoxybenzene-1,2-diamine:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of 4,5-Dimethoxybenzene-1,2-diamine revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes . -

Cancer Research :

In vitro studies demonstrated that treatment with 4,5-Dimethoxybenzene-1,2-diamine resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Diabetes Metabolism :

Research highlighted its role in glucose metabolism regulation by acting on glycolytic pathways. Elevated levels of methylglyoxal during diabetic ketoacidosis were linked to its activity as a biomarker for acidosis recovery phases .

Eigenschaften

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.